molecular formula C17H19N3O3 B2845796 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 899740-19-3

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2845796
CAS No.: 899740-19-3
M. Wt: 313.357
InChI Key: RRXPGAHGJLNHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a morpholino group, a tolyl group, and a pyridazinone core. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the morpholino group.

    Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using toluene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a tolyl group.

    2-(2-piperidino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure but with a piperidino group instead of a morpholino group.

Uniqueness

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one is unique due to the specific combination of the morpholino group, tolyl group, and pyridazinone core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-4-2-3-5-14(13)15-6-7-16(21)20(18-15)12-17(22)19-8-10-23-11-9-19/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXPGAHGJLNHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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